molecular formula C12H17N3O9S B14711567 S-Oxalylglutathione CAS No. 21931-48-6

S-Oxalylglutathione

Cat. No.: B14711567
CAS No.: 21931-48-6
M. Wt: 379.35 g/mol
InChI Key: AXZVUSIRPQJBLP-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Oxalylglutathione: is a compound that belongs to the class of S-oxalins, which are monothiolesters of oxalic acid. These compounds are known to be ubiquitous mammalian metabolites and have been studied for their role in various biological processes, including cell proliferation inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-oxalylglutathione typically involves the reaction of glutathione with oxalyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: S-oxalylglutathione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

S-oxalylglutathione exerts its effects primarily through the inhibition of gamma-glutamyltransferase, an enzyme involved in glutathione metabolism. This inhibition leads to a decrease in the production of interleukin-2 and subsequent inhibition of lymphocyte proliferation . The transfer of oxalyl groups to protein thiols is a key mechanism in its action .

Comparison with Similar Compounds

Uniqueness: S-oxalylglutathione is unique due to its specific inhibition of gamma-glutamyltransferase and its role in modulating immune responses. Its ability to inhibit interleukin-2 production and lymphocyte proliferation sets it apart from other similar compounds .

Properties

CAS No.

21931-48-6

Molecular Formula

C12H17N3O9S

Molecular Weight

379.35 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-oxalosulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H17N3O9S/c13-5(10(20)21)1-2-7(16)15-6(4-25-12(24)11(22)23)9(19)14-3-8(17)18/h5-6H,1-4,13H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)(H,22,23)/t5-,6-/m0/s1

InChI Key

AXZVUSIRPQJBLP-WDSKDSINSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(=O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSC(=O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.